N'-(3,4-dichlorophenyl)-N-(2,2-dimethylpropyl)oxamide
Overview
Description
N’-(3,4-dichlorophenyl)-N-(2,2-dimethylpropyl)oxamide is an organic compound that belongs to the class of oxamides. Oxamides are derivatives of oxalic acid and are characterized by the presence of the oxamide functional group (–CONH–CONH–). This compound features a dichlorophenyl group and a dimethylpropyl group attached to the oxamide core, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dichlorophenyl)-N-(2,2-dimethylpropyl)oxamide typically involves the reaction of 3,4-dichloroaniline with 2,2-dimethylpropyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and may require the use of a catalyst or base to facilitate the formation of the oxamide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-dichlorophenyl)-N-(2,2-dimethylpropyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxamic acid derivatives.
Reduction: Reduction reactions could yield amine derivatives.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents are typical for substitution reactions.
Major Products
Oxidation: Oxamic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(3,4-dichlorophenyl)-N-(2,2-dimethylpropyl)oxamide may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme inhibition or protein interactions.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N’-(3,4-dichlorophenyl)-N-(2,2-dimethylpropyl)oxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- N’-(3,4-dichlorophenyl)-N-methyloxamide
- N’-(3,4-dichlorophenyl)-N-ethyloxamide
- N’-(3,4-dichlorophenyl)-N-(2,2-dimethylbutyl)oxamide
Uniqueness
N’-(3,4-dichlorophenyl)-N-(2,2-dimethylpropyl)oxamide is unique due to the presence of the 2,2-dimethylpropyl group, which may influence its steric and electronic properties, potentially leading to distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N'-(3,4-dichlorophenyl)-N-(2,2-dimethylpropyl)oxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O2/c1-13(2,3)7-16-11(18)12(19)17-8-4-5-9(14)10(15)6-8/h4-6H,7H2,1-3H3,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYJEBRIVDLJCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC(=O)C(=O)NC1=CC(=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968574 | |
Record name | N~1~-(3,4-Dichlorophenyl)-N~2~-(2,2-dimethylpropyl)ethanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40968574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5379-35-1 | |
Record name | N~1~-(3,4-Dichlorophenyl)-N~2~-(2,2-dimethylpropyl)ethanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40968574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.